2-(Chloromethyl)-3-fluorobenzonitrile
Description
Overview of Fluorine and Chlorine Functionalities in Aromatic Systems
The inclusion of fluorine and chlorine atoms on an aromatic ring significantly modifies its chemical behavior. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). However, it can also donate electron density back to the aromatic π-system through a resonance effect (+M effect) via its lone pairs. sigmaaldrich.com This dual nature influences the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. The addition of fluorine can enhance metabolic stability and thermostability in molecules. nih.govacs.org In some cases, fluorination can increase a molecule's resistance to addition reactions, a concept referred to as "fluoromaticity". nih.gov
Chlorine also exhibits both an inductive electron-withdrawing effect and a resonance electron-donating effect. However, compared to fluorine, chlorine's +M effect is weaker due to the less effective overlap between its 3p orbitals and the 2p orbitals of the benzene (B151609) ring's carbon atoms. As a result, halogens like chlorine typically act as deactivating groups in electrophilic aromatic substitution, slowing down the reaction rate compared to unsubstituted benzene, while still directing incoming electrophiles to the ortho and para positions. sigmaaldrich.com The carbon-chlorine bond in a chloromethyl group (-CH₂Cl) attached to the ring provides a reactive electrophilic site, susceptible to nucleophilic substitution reactions. masterorganicchemistry.com
Importance of the Nitrile Functional Group in Contemporary Organic Synthesis
The nitrile, or cyano, functional group (-C≡N) is one of the most versatile functionalities in modern organic synthesis. bldpharm.com Its importance stems from its ability to be transformed into a variety of other functional groups. bldpharm.comchemsrc.com For instance, nitriles can be readily hydrolyzed to form amides and subsequently carboxylic acids, or they can be reduced to yield primary amines. nih.govorganic-chemistry.org The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents, to form ketones after hydrolysis. nih.gov
Beyond its transformations, the nitrile group can participate directly in constructing complex molecular frameworks. It is involved in various cycloaddition reactions and can serve as a directing group in C-H bond functionalization strategies, enabling the introduction of new functionalities at specific positions. bldpharm.com This wide range of reactivity makes nitriles crucial intermediates for synthesizing nitrogen-containing compounds and other complex organic structures from simpler precursors. chemsrc.comnih.gov
Contextualization of 2-(Chloromethyl)-3-fluorobenzonitrile within Advanced Chemical Research
This compound is a trifunctional aromatic compound, incorporating a nitrile group, a fluorine atom, and a chloromethyl group. This specific arrangement of functional groups makes it a potentially valuable building block for synthetic chemistry. While specific research focused exclusively on this isomer is not widely documented in publicly available literature, its chemical nature suggests significant potential.
The compound possesses three distinct sites for chemical modification:
The Chloromethyl Group: This benzylic chloride is an excellent electrophilic handle for nucleophilic substitution reactions, allowing for the introduction of various moieties (e.g., amines, alcohols, thiols) to build more complex molecules. masterorganicchemistry.com
The Nitrile Group: As a versatile precursor, it can be converted into amines, carboxylic acids, or ketones, providing pathways to diverse classes of compounds. nih.govorganic-chemistry.org
The Fluorinated Aromatic Ring: The fluorine and chlorine substituents activate the ring for certain reactions and can influence the regioselectivity of further substitutions. The fluorine atom itself could potentially be displaced via nucleophilic aromatic substitution (SNAr) under specific conditions.
Given the reactivity of its constituent parts, this compound is logically suited for the synthesis of novel compounds in medicinal chemistry and materials science, where halogenated and nitrile-containing aromatics are frequently employed.
Chemical and Physical Data
While detailed experimental data for this compound is limited in published literature, some of its fundamental properties are known or can be calculated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1260814-51-4 | chemsrc.com |
| Molecular Formula | C₈H₅ClFN | chemsrc.com |
| Molecular Weight | 169.58 g/mol | chemsrc.com |
| Melting Point | Data not available | nih.gov |
| Boiling Point | Data not available | chemsrc.com |
| Density | Data not available | nih.gov |
Synthesis and Reactivity
Plausible Synthetic Routes
Specific, high-yield synthetic procedures for this compound are not detailed in readily available scientific literature. However, based on established organic chemistry principles, several logical pathways can be proposed for its synthesis.
Table 2: Potential Synthetic Routes to this compound
| Starting Material | Reaction Type | Description |
|---|---|---|
| 2-Methyl-3-fluorobenzonitrile | Free-radical Halogenation | The benzylic methyl group could be chlorinated using a reagent like N-chlorosuccinimide (NCS) with a radical initiator. |
| 2-(Hydroxymethyl)-3-fluorobenzonitrile | Chlorination of Alcohol | The primary alcohol could be converted to the corresponding chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). |
| 2-Amino-3-fluorobenzyl alcohol | Sandmeyer Reaction / Chlorination | The amino group could first be converted to a nitrile via a Sandmeyer reaction, followed by chlorination of the benzyl (B1604629) alcohol. bldpharm.comorganic-chemistry.org |
Anticipated Reactivity and Applications
The reactivity of this compound can be inferred from its three functional groups. Its trifunctional nature makes it a versatile intermediate for creating diverse molecular architectures, particularly in the development of biologically active compounds.
Table 3: Anticipated Reactivity and Research Applications of this compound
| Functional Group | Reaction Type | Potential Application |
|---|---|---|
| Chloromethyl Group | Nucleophilic Substitution | Attachment of linkers or pharmacophores through reaction with amines, thiols, or alcohols. Useful in creating libraries of compounds for drug discovery. masterorganicchemistry.com |
| Nitrile Group | Reduction to Amine | Synthesis of benzylamine (B48309) derivatives, which are common structural motifs in pharmaceuticals. |
| Nitrile Group | Hydrolysis to Carboxylic Acid | Preparation of 2-fluoro-3-(chloromethyl)benzoic acid, a potential building block for esters and amides. |
| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | The fluorine atom, activated by the electron-withdrawing nitrile group, could be displaced by strong nucleophiles. |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalization of the aromatic ring, with the existing substituents directing the position of new groups. |
Compound Index
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Methyl-3-fluorobenzonitrile |
| 2-(Hydroxymethyl)-3-fluorobenzonitrile |
| 2-Amino-3-fluorobenzyl alcohol |
| 2-Fluoro-3-(chloromethyl)aniline |
| 2-Fluoro-3-(chloromethyl)benzoic acid |
| N-chlorosuccinimide |
| Thionyl chloride |
| Phosphorus trichloride |
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClFN |
|---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
2-(chloromethyl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 |
InChI Key |
AUAQLCCMJHHCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCl)C#N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl 3 Fluorobenzonitrile
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group (-CH₂Cl) attached to the fluorobenzonitrile core is a primary benzylic halide. This structure makes it highly reactive towards nucleophilic substitution. Benzylic halides are particularly susceptible to both Sₙ1 and Sₙ2 reaction pathways. The Sₙ2 pathway is favored due to the primary nature of the carbon, which is relatively unhindered. youtube.comnih.gov However, the Sₙ1 pathway is also possible because the resulting benzylic carbocation would be stabilized by resonance with the aromatic ring. quora.comresearchgate.net The specific mechanism that predominates is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. quora.com
Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines)
2-(Chloromethyl)-3-fluorobenzonitrile readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding substituted aminomethyl derivatives. These reactions typically proceed via an Sₙ2 mechanism, where the amine's lone pair of electrons attacks the electrophilic benzylic carbon, displacing the chloride ion. rsc.org To prevent the formation of secondary and tertiary amine byproducts from subsequent reactions, an excess of the amine nucleophile is often used. researchgate.netnih.gov Alternatively, methods involving the formation of a hexahydrotriazine intermediate by reacting the benzyl (B1604629) halide with ammonia (B1221849) and formaldehyde (B43269) can be employed to selectively produce the primary amine. quora.com
Below is a table representing typical nucleophilic substitution reactions with nitrogen-containing nucleophiles.
| Nucleophile | Reagent/Solvent | Product |
| Piperidine | K₂CO₃ / DMF | 2-((Piperidin-1-yl)methyl)-3-fluorobenzonitrile |
| Ammonia | Excess NH₃ / Ethanol | 2-(Aminomethyl)-3-fluorobenzonitrile |
| Diethylamine | Triethylamine / THF | 2-((Diethylamino)methyl)-3-fluorobenzonitrile |
This table is a representation of expected reactions based on the general reactivity of benzylic chlorides. Specific yield and reaction condition data for this compound were not available in the searched literature.
Reactivity with Oxygen-Containing Nucleophiles (e.g., Alcohols, Water)
Reactions with oxygen-containing nucleophiles like alcohols or water lead to the formation of ethers and alcohols, respectively. When reacting with an alcohol, an alkoxide is typically generated using a base like sodium hydride or an alkali metal itself to form a more potent nucleophile. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 2-(methoxymethyl)-3-fluorobenzonitrile. askfilo.comrsc.org Hydrolysis with water, often in a suitable solvent and potentially under heating, would produce 2-(hydroxymethyl)-3-fluorobenzonitrile. The reaction with alcohols can also be achieved using chlorinating agents like thionyl chloride in the presence of a catalyst. oup.com
The table below illustrates representative reactions with oxygen-based nucleophiles.
| Nucleophile | Reagent/Solvent | Product |
| Sodium Methoxide | Methanol | 2-(Methoxymethyl)-3-fluorobenzonitrile |
| Water | Dioxane / Heat | 2-(Hydroxymethyl)-3-fluorobenzonitrile |
| Sodium Phenoxide | DMF | 3-Fluoro-2-(phenoxymethyl)benzonitrile |
This table is a representation of expected reactions based on the general reactivity of benzylic chlorides. Specific yield and reaction condition data for this compound were not available in the searched literature.
Reactivity with Sulfur-Containing Nucleophiles
Sulfur-containing nucleophiles, such as thiols, are generally excellent nucleophiles for Sₙ2 reactions due to the high polarizability of sulfur. unict.it The reaction of this compound with a thiol in the presence of a base (to form the more nucleophilic thiolate anion) readily produces the corresponding thioether. These reactions are typically efficient and proceed under mild conditions.
The following table shows examples of reactions with sulfur nucleophiles.
| Nucleophile | Reagent/Solvent | Product |
| Sodium thiophenoxide | Ethanol | 3-Fluoro-2-((phenylthio)methyl)benzonitrile |
| Sodium ethanethiolate | DMF | 2-((Ethylthio)methyl)-3-fluorobenzonitrile |
This table is a representation of expected reactions based on the general reactivity of benzylic chlorides. Specific yield and reaction condition data for this compound were not available in the searched literature.
Kinetic and Thermodynamic Studies of Substitution Processes
For an Sₙ2 reaction, the rate is sensitive to both electronic and steric effects. youtube.com Electron-withdrawing groups on the benzene (B151609) ring, such as the fluoro and cyano groups in the target molecule, are expected to slightly increase the rate of an Sₙ2 reaction by making the benzylic carbon more electrophilic. However, these groups would destabilize the carbocation intermediate of an Sₙ1 reaction, thus slowing down that pathway. Kinetic studies on various substituted benzyl chlorides have shown that electron-donating groups accelerate Sₙ1 reactions, while electron-withdrawing groups favor the Sₙ2 pathway. researchgate.net The transition state of the Sₙ2 reaction of a benzylic halide is stabilized by conjugation with the benzene ring, leading to significantly faster rates compared to their non-aromatic counterparts. youtube.com
Thermodynamically, the formation of C-N, C-O, and C-S bonds in these substitution reactions is generally favorable, as these bonds are typically more stable than the C-Cl bond being broken. The precise Gibbs free energy change will depend on the specific nucleophile and solvent system employed.
Electrophilic Aromatic Substitution on the Fluorobenzonitrile Ring
Directing Effects of Fluorine, Chlorine, and Nitrile Functional Groups
Electrophilic aromatic substitution on the this compound ring is governed by the cumulative directing and activating/deactivating effects of the three substituents: the fluoro group, the chloromethyl group, and the cyano group.
Fluorine (-F): The fluorine atom is an ortho-, para-director. libretexts.orgchegg.com Although it is highly electronegative and deactivating through the inductive effect, its lone pairs can donate electron density to the ring via a resonance effect, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.
Chloromethyl (-CH₂Cl): The chloromethyl group is considered a weakly deactivating group and an ortho-, para-director. The electron-withdrawing nature of the chlorine atom makes the group inductively deactivating. However, like other alkyl groups, it can stabilize the arenium ion intermediate through hyperconjugation at the ortho and para positions.
Nitrile (-CN): The cyano group is a strong deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both a strong inductive effect and a resonance effect, destabilizing the arenium ion intermediates for ortho and para substitution significantly more than for meta substitution.
In this compound, the positions on the ring are C4, C5, and C6.
Position 4: Para to the chloromethyl group and meta to the cyano group.
Position 5: Para to the fluorine atom and meta to the chloromethyl group.
Position 6: Ortho to both the chloromethyl and fluorine groups.
Regioselectivity and Reaction Pathway Analysis
The presence of both a reactive benzylic halide and a nitrile group on the same aromatic scaffold introduces the potential for competitive reactions. The chloromethyl group is susceptible to nucleophilic substitution, while the nitrile group can undergo its own set of transformations. The regioselectivity of a given reaction is therefore highly dependent on the nature of the reagents and the reaction conditions.
In nucleophilic substitution reactions, the primary benzylic chloride is the more reactive site. The carbon-chlorine bond is readily cleaved by a wide range of nucleophiles in a process that can proceed through either an S(_N)1 or S(_N)2 mechanism. The fluorine atom at the 3-position and the nitrile group at the 1-position exert electron-withdrawing effects on the aromatic ring, which can influence the stability of potential carbocation intermediates in an S(_N)1 pathway. However, for a primary benzylic halide, the S(_N)2 pathway is often favored, wherein a nucleophile directly attacks the carbon atom bearing the chlorine.
The nitrile group can also be a site of reactivity, particularly under conditions that favor its hydrolysis, reduction, or participation in cycloaddition reactions. However, these transformations typically require more specific and often harsher conditions than the substitution of the chloromethyl group. Therefore, in a reaction with a general nucleophile, substitution at the chloromethyl group is the expected primary pathway.
Transformations Involving the Nitrile Functional Group
The hydrolysis of the nitrile group in this compound to its corresponding carboxylic acid or amide is a key transformation. This process can be catalyzed by either acid or base, and the mechanism proceeds in a stepwise manner. chemguide.co.uk
Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. organicchemistrytutor.comjove.com A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated amide after a series of proton transfers. organicchemistrytutor.comchemistrysteps.com This amide intermediate can sometimes be isolated, but under vigorous acidic conditions, it will typically undergo further hydrolysis to yield the carboxylic acid and an ammonium (B1175870) ion. chemguide.co.ukjove.com The second stage, the hydrolysis of the amide, is often driven to completion by the formation of the stable ammonium ion in the acidic medium. organicchemistrytutor.com
In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. organicchemistrytutor.comchemistrysteps.com This forms an intermediate imidate anion, which is then protonated by water to give an amide. chemistrysteps.com Similar to the acidic pathway, the amide can be the final product under milder conditions, or it can be further hydrolyzed to a carboxylate salt and ammonia under more forcing conditions. organicchemistrytutor.com To obtain the free carboxylic acid from the basic hydrolysis, a final acidification step is necessary. chemguide.co.uk
The rate of hydrolysis can be influenced by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups can affect the reaction rate depending on the specific conditions and the rate-determining step of the mechanism. znaturforsch.comyu.edu.jo
Table 1: Mechanistic Steps in Nitrile Hydrolysis
| Catalyst | Step 1 | Step 2 | Step 3 | Final Product (Vigorous Conditions) |
| Acid (H(_3)O) | Protonation of nitrile nitrogen. organicchemistrytutor.comjove.com | Nucleophilic attack by water. organicchemistrytutor.com | Tautomerization to amide. chemistrysteps.com | Carboxylic acid and ammonium ion. chemguide.co.ukjove.com |
| Base (OH) | Nucleophilic attack by hydroxide. chemistrysteps.com | Protonation to form an imidate. chemistrysteps.com | Tautomerization to amide. | Carboxylate salt and ammonia. organicchemistrytutor.com |
The nitrile group of this compound can be reduced to a primary amine, 2-(aminomethyl)-3-fluorobenzylamine. This transformation is commonly achieved through catalytic hydrogenation or with the use of chemical reducing agents. ncert.nic.in
Catalytic hydrogenation typically employs transition metal catalysts such as palladium, platinum, or nickel. acs.org The reaction generally proceeds through an intermediate imine, which is then further reduced to the amine. researchgate.net The choice of catalyst and reaction conditions can be crucial to prevent side reactions, such as hydrogenolysis of the resulting benzylamine (B48309) to form toluene (B28343) derivatives. acs.orgresearchgate.net For instance, studies on benzonitrile (B105546) hydrogenation have shown that palladium on carbon can catalyze a consecutive reaction where benzonitrile is first hydrogenated to benzylamine, which can then undergo hydrogenolysis. acs.org
Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH(_4)) are highly effective for the reduction of nitriles to primary amines. ncert.nic.in The mechanism involves the nucleophilic addition of a hydride ion from the LiAlH(_4) to the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine species. This method is often used for its high efficiency and broad applicability.
Table 2: Common Reagents for Nitrile Reduction
| Reagent/Catalyst | Description | Typical Product |
| H(_2)/Pd, Pt, or Ni | Catalytic hydrogenation. acs.org | Primary amine. |
| LiAlH(_4) | Strong chemical reducing agent. ncert.nic.in | Primary amine. |
| NaBH(_4)/CoCl(_2) | A milder alternative to LiAlH(_4). | Primary amine. |
| Raney Nickel | A form of nickel catalyst often used for hydrogenations. | Primary amine. |
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for the synthesis of five-membered heterocycles. rsc.org A prominent example is the reaction of nitriles with azides to form tetrazoles. This reaction can be promoted by various catalysts, including Lewis acids and organocatalysts. organic-chemistry.orgacs.org
The mechanism of the azide-nitrile cycloaddition involves the concerted or stepwise addition of the azide (B81097) 1,3-dipole across the carbon-nitrogen triple bond of the nitrile. acs.org Computational studies have been employed to elucidate the energy barriers and intermediates of these reactions, showing that catalysts can significantly lower the activation energy by activating the nitrile substrate. organic-chemistry.orgacs.org
Another type of cycloaddition involves the reaction of nitrile ylides with the nitrile group. Nitrile ylides can be generated photochemically from 2H-azirines, which in turn can be formed from vinyl azides. nih.gov These highly reactive intermediates can then undergo [3+2] cycloaddition with a dipolarophile like a nitrile to form various nitrogen-containing heterocycles.
Radical Reactions and Photochemical Transformations of the Compound
The chloromethyl group of this compound is susceptible to radical reactions. For instance, benzylic C-H bonds can undergo radical chlorination, and it is plausible that the benzylic C-Cl bond could be involved in radical processes as well. organic-chemistry.org
Photochemical transformations of benzyl chlorides have been studied, revealing that they can undergo photosolvolysis. acs.orgacs.org Upon irradiation, the benzyl chloride can be excited to a singlet state, which may then intersystem cross to a triplet state. acs.org This excited state can then undergo heterolysis to form a benzyl cation, leading to solvolysis products, or homolysis to form a benzyl radical, leading to radical-derived products. The specific pathway can be influenced by the solvent, wavelength of light, and the presence of photosensitizers. acs.org
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of reactions involving benzonitrile and its derivatives. utexas.eduutrgv.edu These studies provide insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally.
For instance, DFT calculations have been used to study the C-C bond activation of benzonitrile by nickel complexes, providing a detailed understanding of the substituent effects on the reaction. utexas.edu Similarly, the mechanism of the azide-nitrile cycloaddition has been explored using DFT, revealing the role of catalysts in activating the nitrile and lowering the energy barrier of the reaction. organic-chemistry.orgacs.org
Computational studies on the hydrolysis of benzonitriles have also been performed, helping to elucidate the step-by-step mechanism and the role of acid or base catalysts. jlu.edu.cn Furthermore, DFT has been applied to understand the regiochemistry and stereochemistry of cycloaddition reactions involving benzonitrile oxide. researchgate.netresearchgate.net These theoretical investigations complement experimental findings and provide a deeper, molecular-level understanding of the reactivity of nitrile-containing aromatic compounds.
Transition State Analysis of Key Transformations
A thorough search of scientific databases and chemical literature reveals a significant gap in the understanding of the transition states for key chemical transformations involving this compound. Transition state analysis is a cornerstone of mechanistic chemistry, providing critical information about the highest energy point along a reaction coordinate. This analysis helps in elucidating reaction mechanisms, predicting reaction rates, and understanding the influence of substituents on reactivity.
For a molecule like this compound, key transformations would likely include nucleophilic substitution at the chloromethyl group and reactions involving the nitrile or the fluorinated aromatic ring. Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating and characterizing transition state structures. However, no specific studies applying these methods to this compound have been reported.
Energy Profile Determinations and Reaction Path Modeling
Similarly, there is a lack of published research on the energy profile determinations and reaction path modeling for this compound. An energy profile, or reaction coordinate diagram, maps the energy of a system as it progresses from reactants to products through a transition state. This modeling is crucial for determining reaction kinetics and thermodynamics, including activation energies and reaction enthalpies.
While general methodologies for reaction path analysis are well-established, their application to this compound has not been documented. Such studies would provide valuable data on the feasibility of different reaction pathways and could guide the rational design of synthetic routes utilizing this compound. The absence of this specific data prevents a detailed discussion of its reaction energetics.
In lieu of specific data for this compound, the scientific community must rely on extrapolations from studies on structurally similar molecules. For instance, computational studies on other substituted benzonitriles or benzyl chlorides could offer a qualitative understanding of potential reaction mechanisms. However, for quantitative and precise insights, dedicated computational and experimental work on this compound is imperative.
Applications As an Advanced Intermediate and Building Block in Complex Molecule Synthesis
Role in Pharmaceutical Synthesis
The synthesis of novel therapeutic agents often relies on the availability of versatile chemical intermediates. 2-(Chloromethyl)-3-fluorobenzonitrile and its structural analogs play a pivotal role in the development of various drug candidates.
Quinazolinones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The synthesis of substituted quinazolinones is a key area of medicinal chemistry research. 2-Chloromethyl-4(3H)-quinazolinones, which can be synthesized from precursors like ortho-anthranilic acids, are valuable intermediates in the preparation of a wide range of biologically active compounds, including anticancer and anti-inflammatory agents. nih.govnih.govgoogle.comsmolecule.com The chloromethyl group at the 2-position of the quinazolinone ring system provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug discovery screening. nih.govnih.gov
While not a direct precursor in all cases, the structural motif of chloromethyl-fluorobenzonitrile is integral to the synthesis of certain modern pharmaceuticals.
Trelagliptin: The synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Trelagliptin utilizes a structurally similar intermediate, 2-(chloromethyl)-4-fluorobenzonitrile. In the synthesis pathway, this intermediate undergoes a condensation reaction with 6-chloro-3-methyluracil (B41288) to form a key pyrimidine-benzonitrile conjugate. google.compatsnap.com This step is crucial for building the complex scaffold of Trelagliptin.
Sulfasalazine and Mesalamine: In contrast, the synthesis of the anti-inflammatory drugs Sulfasalazine and Mesalamine (also known as 5-aminosalicylic acid) does not typically involve this compound as a starting material. The established synthesis of Sulfasalazine involves the diazotization of sulfapyridine (B1682706) followed by a coupling reaction with salicylic (B10762653) acid. google.comsciencetechindonesia.comgoogle.com Mesalamine is often synthesized through methods such as the reduction of nitrated salicylic acid or from starting materials like 2-chloro-5-nitrobenzoic acid. researchgate.netmdpi.com
Table 1: Synthesis of Selected Drug Scaffolds
| Drug | Key Starting Materials/Intermediates | Role of Benzonitrile (B105546) Intermediate |
| Trelagliptin | 2-(chloromethyl)-4-fluorobenzonitrile, 6-chloro-3-methyluracil | Serves as a key building block for the drug's core structure. google.compatsnap.com |
| Sulfasalazine | Sulfapyridine, Salicylic Acid | Not a typical intermediate in the synthesis. google.comsciencetechindonesia.comgoogle.com |
| Mesalamine | Salicylic Acid, 2-chloro-5-nitrobenzoic acid | Not a typical intermediate in the synthesis. researchgate.netmdpi.com |
Kinase inhibitors are a critical class of targeted cancer therapies. The quinazoline (B50416) scaffold is a common feature in many approved and investigational kinase inhibitors. As such, 2-chloromethyl-substituted quinazolinones serve as important intermediates in the synthesis of novel anticancer agents. nih.govnih.gov The development of fluorinated quinazoline-based inhibitors has also been a focus of research, for example, in the creation of Trk inhibitors for cancer treatment. google.com The reactive nature of the chloromethyl group allows for its conversion into various other functionalities, which is a key strategy in the structure-activity relationship studies of these inhibitors.
Utilization in Agrochemical Development
Fluorinated organic compounds, including benzonitriles, are widely used in the agrochemical industry due to their enhanced biological activity and metabolic stability. researchgate.net
The introduction of fluorine atoms into pesticide and herbicide molecules can significantly improve their efficacy. Benzonitrile derivatives are known precursors for various agrochemicals. For instance, a structurally related compound, 2,6-dichloro-3-fluoro-benzonitrile, has been developed as a herbicidal substance. While specific commercial pesticides or herbicides directly synthesized from this compound are not prominently documented in the reviewed literature, its chemical properties make it a plausible candidate for the synthesis of novel active ingredients. The chloromethyl group can be used to link the fluorobenzonitrile moiety to other pharmacophores, a common strategy in the design of new agrochemicals.
Application in Material Science and Polymer Chemistry
The unique properties of fluorinated compounds, such as thermal stability and chemical resistance, make them attractive for applications in material science and polymer chemistry. nih.gov Fluoropolymers, in general, are a significant class of materials with diverse applications. nih.gov However, based on the available scientific literature, the specific incorporation of this compound into polymers or advanced materials is not a widely reported application. The reactivity of the chloromethyl group could, in principle, allow for its use as a monomer or a functionalizing agent in polymer synthesis, but this remains an area for potential future exploration.
Monomer or Intermediate for Functionalized Polymers (e.g., Hyper Cross-linked Polymers)
There is no specific information available in peer-reviewed journals or patents that details the use of this compound as a monomer or intermediate in the synthesis of functionalized polymers like hyper cross-linked polymers (HCPs).
The synthesis of HCPs typically involves the extensive cross-linking of aromatic monomers through reactions like Friedel-Crafts alkylation, often using an external cross-linker. Common monomers for this purpose include species like benzene (B151609), biphenyl, or other aromatic compounds that are reacted with agents like formaldehyde (B43269) dimethyl acetal (B89532) (FDA) or dichloroxylene. While the chloromethyl group on this compound is a reactive site suitable for such alkylation reactions, no studies have been published that utilize this specific molecule to create HCPs. Research in this area tends to focus on simpler, more readily available, or more specifically functionalized building blocks to achieve desired properties like high surface area for gas sorption.
Synthesis of Advanced Organic Materials
Similarly, the role of this compound in the synthesis of advanced organic materials is not documented in the current body of scientific literature. Advanced organic materials, which include compounds for electronics, nonlinear optics, or specialized sensors, are typically built from precursors with specific, tailored electronic and photophysical properties.
The synthesis of such materials often involves complex, multi-step procedures where the unique functionalities of each building block are critical. While this compound possesses a combination of fluoro, cyano, and chloromethyl groups, its utility as a precursor for materials with specific electronic or optical functions has not been explored or reported. The development of novel precursors is a key step in creating new functional materials, but research has not yet extended to include this particular compound for these purposes.
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(Chloromethyl)-3-fluorobenzonitrile, offering detailed insights into the chemical environment of each nucleus.
The combined application of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecule's structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the chloromethyl group and the aromatic protons. The benzylic protons of the chloromethyl group (–CH₂Cl) would likely appear as a singlet in the range of δ 4.7–5.0 ppm. The three aromatic protons would resonate in the downfield region (approximately δ 7.4–7.8 ppm), exhibiting a complex splitting pattern due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The precise coupling constants and chemical shifts allow for the differentiation from other isomers.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. Characteristic signals would include the chloromethyl carbon (around δ 40–45 ppm), the nitrile carbon (δ 115–120 ppm), and the six aromatic carbons. The carbon directly bonded to the fluorine atom (C-3) would exhibit a large one-bond coupling constant (¹JCF) of approximately 240–250 Hz. Other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for assigning the substitution pattern. Quaternary carbons, such as the one bearing the nitrile group and C-2, often show weaker signals.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is sensitive to the electronic environment and would be characteristic for a fluorine atom positioned between a nitrile and a chloromethyl-substituted carbon.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| ¹H | ||
| Ar-H | 7.4 – 7.8 | m (complex due to H-H and H-F coupling) |
| -CH₂Cl | 4.7 – 5.0 | s |
| ¹³C | ||
| C≡N | 115 – 120 | s (or t due to ³JCCF) |
| Ar-C (Quaternary) | 110 – 140 | d (C-F coupling) or s |
| Ar-CH | 115 – 135 | d, dd (C-F and C-H coupling) |
| -CH₂Cl | 40 – 45 | t (¹JCH) |
| ¹⁹F | ||
| Ar-F | -110 to -120 | m (coupling to aromatic protons) |
Note: These are predicted values based on typical ranges for similar functional groups and substitution patterns.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the atoms. iau.irnih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons. sdsu.eduyoutube.com Cross-peaks would connect adjacent protons on the aromatic ring, helping to trace the proton sequence and confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond connections between protons and the carbons they are attached to. sdsu.eduyoutube.com It would definitively link the signals of the chloromethyl protons to the chloromethyl carbon and each aromatic proton to its respective carbon atom. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often with sub-ppm accuracy. thermofisher.comlongdom.orgnih.gov This precision allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₈H₅ClFN.
The calculated monoisotopic mass is 169.0094. An ESI-HRMS experiment would be expected to show a protonated molecule [M+H]⁺ with an m/z value that matches the calculated exact mass for C₈H₆ClFN⁺, confirming the elemental composition. The high resolution also allows for the clear separation of the isotopic peaks. nih.gov
The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways can be predicted.
The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺• and [M+2]⁺•) in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). docbrown.infodocbrown.info
Common fragmentation pathways would likely include:
Loss of a chlorine radical (–Cl): This would result in the formation of a stable benzyl (B1604629) cation fragment ([M-Cl]⁺). This is often a prominent peak in the spectra of benzyl chlorides.
Loss of the chloromethyl radical (–CH₂Cl): This fragmentation would lead to a fluorobenzonitrile cation.
Loss of hydrogen cyanide (–HCN): A characteristic fragmentation for nitriles, leading to a [M-HCN]⁺• fragment.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Predicted Fragment Ion | Formula |
| 169/171 | Molecular Ion | [C₈H₅ClFN]⁺• |
| 134 | Loss of Cl | [C₈H₅FN]⁺ |
| 120 | Loss of CH₂Cl | [C₇H₄F]⁺ |
| 142/144 | Loss of HCN | [C₇H₅ClF]⁺• |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule. nih.govresearchgate.net
The spectra of this compound are expected to exhibit several characteristic absorption bands:
Nitrile (C≡N) stretch: A sharp, strong absorption band in the IR spectrum around 2220–2240 cm⁻¹. This is one of the most diagnostic peaks for a nitrile compound.
Aromatic C=C stretching: Multiple bands in the region of 1400–1600 cm⁻¹.
C-F stretch: A strong, characteristic absorption in the IR spectrum, typically found in the 1200–1300 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
CH₂ bending: The scissoring vibration of the chloromethyl group is expected around 1450 cm⁻¹.
C-Cl stretch: This vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
Aromatic C-H out-of-plane bending: Bands in the 700–900 cm⁻¹ region, the positions of which can sometimes provide information about the substitution pattern of the aromatic ring.
Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and the nitrile group. nih.gov
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Expected Intensity |
| Aromatic C-H stretch | 3050 – 3150 | IR/Raman | Medium |
| C≡N stretch | 2220 – 2240 | IR/Raman | Strong (IR), Medium (Raman) |
| Aromatic C=C stretch | 1400 – 1600 | IR/Raman | Medium to Strong |
| CH₂ bend (scissoring) | ~1450 | IR | Medium |
| C-F stretch | 1200 – 1300 | IR | Strong |
| C-H out-of-plane bend | 700 – 900 | IR | Strong |
| C-Cl stretch | 600 – 800 | IR | Medium to Strong |
Vibrational Mode Assignments and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying functional groups and elucidating molecular structure by probing the characteristic vibrations of chemical bonds. nih.gov The vibrational spectrum of this compound is expected to be a composite of the vibrational modes of its constituent parts: the substituted benzene (B151609) ring, the nitrile group, the fluoro substituent, and the chloromethyl group.
Key functional group vibrations can be assigned with high confidence by comparison with related molecules:
Nitrile Group (C≡N): The nitrile stretching vibration is one of the most characteristic bands in the spectrum. For benzonitrile (B105546) derivatives, this mode typically appears in the 2220–2240 cm⁻¹ region. researchgate.net It is expected to be of medium-to-strong intensity in the IR spectrum and strong in the Raman spectrum. researchgate.net For the isomeric 4-(chloromethyl)-3-fluorobenzonitrile, a nitrile stretch at approximately 2230 cm⁻¹ is predicted.
Carbon-Fluorine (C-F) Group: The C-F stretching vibration is typically strong in the IR spectrum and occurs in the 1000-1400 cm⁻¹ region. For 2-fluorobenzonitrile (B118710), significant vibrational modes involving the C-F bond have been assigned. mdpi.comnih.gov A prominent C-F vibration for the title compound is anticipated near 1200 cm⁻¹.
Chloromethyl Group (-CH₂Cl): This group gives rise to several characteristic vibrations. The C-Cl stretching vibration is expected in the 600–800 cm⁻¹ range. Additionally, deformations of the methylene (B1212753) (-CH₂) group, including scissoring (around 1400-1485 cm⁻¹), wagging (1250-1350 cm⁻¹), and rocking (750-850 cm⁻¹) modes, would be present.
Aromatic Ring: The benzene ring exhibits a series of characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, C=C stretching modes in the 1400–1600 cm⁻¹ range, and various in-plane and out-of-plane C-H bending modes. nih.govnih.gov
The expected vibrational frequencies for major functional groups are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Medium-Strong (IR), Strong (Raman) |
| Aromatic C-H | Stretching | 3000 - 3100 | Variable |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium-Strong |
| Carbon-Fluorine (C-F) | Stretching | 1000 - 1400 | Strong (IR) |
| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 600 - 800 | Medium-Strong |
| Chloromethyl (-CH₂Cl) | CH₂ Scissoring | 1400 - 1485 | Medium |
Conformational Analysis and Intermolecular Interaction Detection through Vibrational Spectroscopy
Vibrational spectroscopy can also provide insights into more subtle structural details, such as conformational isomers and non-covalent interactions. nih.govmdpi.com
For this compound, rotation around the single bond connecting the chloromethyl group to the benzene ring can give rise to different conformers. These conformers would be characterized by the dihedral angle between the C-Cl bond and the plane of the aromatic ring. Analogous studies on 2-substituted benzaldehydes have shown that planar cis and trans conformers can exist, with their relative stability governed by steric and electrostatic forces. rsc.org The two primary conformers of this compound would likely be one where the C-Cl bond is oriented towards the fluorine atom (syn) and one where it is oriented away (anti). These distinct conformers would possess slightly different vibrational frequencies, and their detection may be possible through high-resolution spectroscopy, potentially revealing information about the conformational landscape and energy barriers to interconversion. rsc.org
Furthermore, the formation of intermolecular interactions, such as hydrogen bonds, upon condensation or in the solid state, can be detected by shifts in the vibrational frequencies of the involved functional groups. For instance, the formation of weak C-H···N or C-H···F hydrogen bonds could cause perceptible shifts in the C≡N or C-F stretching frequencies, respectively. ed.ac.ukmdpi.com
X-ray Crystallography and Solid-State Structural Analysis
As no publicly accessible crystal structure of this compound has been reported, this section outlines the anticipated solid-state structural features based on crystallographic data from analogous benzonitrile derivatives. nih.govnih.gov
Determination of Molecular Geometry and Bond Parameters
The molecular geometry is expected to feature a planar or nearly planar benzonitrile ring. The substituents (-F, -CN, -CH₂Cl) will cause minor distortions in the benzene ring's bond angles from the ideal 120°. The bond lengths and angles can be predicted based on data from similar structures determined through X-ray diffraction and computational studies.
| Bond | Expected Bond Length (Å) | Parameter | Expected Bond Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.38 - 1.40 | C-C-C (ring) | ~120 |
| C-CN | ~1.45 | C-C-CN | ~120 |
| C≡N | ~1.15 | Ar-C-CH₂ | ~120 |
| C-F | ~1.35 | C-CH₂-Cl | ~109.5 |
| C-CH₂Cl | ~1.51 | ||
| C-Cl | ~1.78 |
Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen Bonding, C-H...X Interactions)
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. mdpi.com For this compound, several key interactions are expected to direct the crystal packing:
Halogen Bonding: A prominent interaction in the crystal structures of related compounds is the halogen bond between the chlorine atom of one molecule and the nitrogen atom of the nitrile group of another (C-Cl···N). nih.gov This interaction is directional and contributes significantly to the stability of the crystal lattice.
Weak Hydrogen Bonding: A variety of weak hydrogen bonds are anticipated to play a crucial role. These include C-H···N, C-H···F, and C-H···Cl interactions, where hydrogen atoms from the aromatic ring or the chloromethyl group act as donors to the electronegative N, F, or Cl atoms on adjacent molecules. ed.ac.uknih.govmdpi.com
π-π Stacking: The aromatic benzonitrile rings are likely to form π-π stacking interactions. nih.gov These are typically offset, where the rings of adjacent molecules are parallel but displaced, to minimize electrostatic repulsion and maximize attractive dispersion forces.
Investigations into Polymorphism and Diverse Solid-State Forms of Related Compounds
Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a common phenomenon for rigid organic molecules capable of forming various intermolecular interactions. nih.gov Studies on 4-chlorobenzonitrile (B146240) have revealed the existence of at least two polymorphic forms, which differ in their crystal packing and thermodynamic stability due to variations in the strength of C-Cl···N interactions. nih.gov
Given the conformational flexibility of the chloromethyl group and the presence of multiple sites for hydrogen and halogen bonding (-F, -Cl, -CN), it is highly probable that this compound could also exhibit polymorphism. Each polymorph would have a unique crystal structure and, consequently, distinct physicochemical properties. The subtle balance between the various intermolecular forces discussed previously would determine which crystalline form is most stable under specific conditions. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving approximations of the Schrödinger equation. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each offering unique advantages for studying molecular systems.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and ground state properties of organic molecules due to its balance of computational cost and accuracy. For fluorinated benzonitrile (B105546) derivatives, DFT calculations are invaluable for understanding their physicochemical properties. mdpi.com
A representative study on the related molecules 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923) utilized DFT calculations at the B3LYP/aug-cc-pvtz level to determine stable structures and vibrational frequencies for the ground state (S₀), the first excited state (S₁), and the cationic ground state (D₀). mdpi.com The theoretical results showed excellent agreement with experimental data from spectroscopic techniques, validating the computational approach. mdpi.com For 2-fluorobenzonitrile, the precise excitation energy was determined to be 36,028 ± 2 cm⁻¹, with an adiabatic ionization energy of 78,650 ± 5 cm⁻¹. mdpi.com
For 2-(Chloromethyl)-3-fluorobenzonitrile, a similar DFT approach would elucidate key ground state properties. Such calculations would predict optimized molecular geometry, bond lengths, and bond angles. Furthermore, DFT is used to compute electronic properties such as the dipole moment, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO). This information is critical for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability and the MEP map highlighting regions susceptible to electrophilic or nucleophilic attack.
Table 1: Representative DFT-Calculated Properties for Related Fluorobenzonitriles This table presents data for 2-fluorobenzonitrile and 3-fluorobenzonitrile to illustrate the types of properties that would be determined for this compound in a DFT study.
| Property | 2-Fluorobenzonitrile | 3-Fluorobenzonitrile | Source |
| Excitation Energy (S₁) | 36,028 ± 2 cm⁻¹ | 35,989 ± 2 cm⁻¹ | mdpi.com |
| Adiabatic Ionization Energy (D₀) | 78,650 ± 5 cm⁻¹ | 78,873 ± 5 cm⁻¹ | mdpi.com |
| Computational Method | RB3LYP/aug-cc-pvtz | RB3LYP/aug-cc-pvtz | mdpi.com |
Ab initio methods, which are based on first principles without empirical parameters, are particularly useful for high-accuracy energy calculations and conformational analysis. The flexibility of the chloromethyl group in this compound makes conformational analysis essential. The orientation of the -CH₂Cl group relative to the benzene (B151609) ring can significantly influence the molecule's properties and reactivity.
A study on succinonitrile, which also features rotational conformers (gauche and trans), illustrates the utility of these methods. researchgate.net Using high-level ab initio (CCSD) and DFT (M06) calculations, researchers determined that the trans conformer is more stable than the gauche form in the gas phase by 0.65 to 1.01 kcal/mol. researchgate.net This energy difference allows for the prediction of the relative abundance of each conformer at thermal equilibrium. researchgate.net
For this compound, ab initio calculations would be employed to map the potential energy surface as a function of the dihedral angle of the chloromethyl group. This would identify the most stable conformers and the energy barriers to rotation between them. Understanding the relative stabilities of different conformers is crucial, as it can dictate which form is predominantly available for chemical reactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. fz-juelich.de This technique is instrumental in studying conformational changes and the influence of the surrounding environment, such as a solvent. fz-juelich.dersc.org
The conformational preferences of a molecule can change dramatically between the gas phase and a solution. MD simulations can model these differences by explicitly including solvent molecules. In the gas phase, intramolecular forces dictate the conformational landscape. In solution, intermolecular interactions with the solvent can stabilize or destabilize certain conformers.
For example, MD simulations of 4-(N,N-dimethylamino)benzonitrile in different solvents revealed that while solvation effects in nonpolar cyclopentane (B165970) were negligible, the polar solvent acetonitrile (B52724) significantly stabilized the charge-transfer state. rsc.org Similarly, MD simulations of this compound would track the rotational dynamics of the chloromethyl group in both the isolated (gas phase) state and in various solvents. This would reveal the time-averaged distribution of conformers and the rates of interconversion, providing insight into the molecule's flexibility and structural behavior in different environments.
Solvents can profoundly impact not only the conformation but also the reactivity of a solute. scientificupdate.com MD simulations, often combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) models, can explore these effects. The solvent can influence reaction rates by stabilizing transition states or by altering the accessibility of reactive sites.
Reaction Pathway Modeling and Mechanistic Prediction
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the most likely pathways. By calculating the potential energy surface (PES) for a proposed reaction, chemists can identify intermediates, transition states, and activation barriers. nih.gov
For instance, a computational study on the reaction of O(³P) with allyl fluoride (B91410) (CH₂=CHCH₂F) at the CCSD(T)//M06-2X level of theory identified three distinct initial reaction pathways: addition to the terminal carbon, addition to the central carbon, and hydrogen abstraction. nih.gov The study calculated the activation barriers for each path, identifying the most favorable route and predicting the major products at different temperatures. nih.gov
For this compound, similar reaction pathway modeling could be applied to its characteristic reactions, such as nucleophilic substitutions at the benzylic carbon. Theoretical calculations could compare the energy profiles for different incoming nucleophiles or leaving groups. Furthermore, these models can predict the regioselectivity of electrophilic aromatic substitution on the benzene ring, assessing how the existing fluoro and chloromethyl substituents direct incoming electrophiles. Such predictive modeling is crucial for optimizing reaction conditions and guiding the synthesis of new derivatives.
Intermolecular Interaction Analysis
The non-covalent interactions that this compound can participate in are fundamental to understanding its physical properties, crystal structure, and potential role in supramolecular chemistry.
The structure of this compound allows for a variety of weak intermolecular interactions that can be characterized using computational methods and have been observed in analogous systems.
Halogen Bonding: The presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding. nih.govdntb.gov.ua In a halogen bond, a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region on an adjacent molecule. researchgate.net While fluorine is generally a poor halogen bond donor, the chlorine atom on the chloromethyl group can participate in C-Cl···N or C-Cl···F interactions, where the nitrile nitrogen or the fluorine atom of another molecule acts as the halogen bond acceptor. nih.gov
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like O-H or N-H groups, it can act as a hydrogen bond acceptor. The nitrogen atom of the nitrile group and the fluorine atom are potential acceptor sites for weak C-H···N and C-H···F hydrogen bonds with hydrogen atoms from the aromatic ring or chloromethyl group of neighboring molecules. nih.gov
π-Stacking: The electron-rich benzonitrile ring can engage in π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are common in aromatic systems and play a significant role in the packing of molecules in the solid state. nih.gov The substitution pattern on the ring can influence the geometry of this stacking, favoring either parallel-displaced or T-shaped arrangements. Additionally, C-H···π interactions, where a C-H bond points towards the face of the aromatic ring, are also possible, as seen in the crystal structure of the related 4-(chloromethyl)benzonitrile. researchgate.net
The interplay of the aforementioned weak interactions governs the crystal packing and self-assembly of this compound. The way molecules arrange themselves in a crystal lattice is a direct consequence of the energetic favorability of forming multiple, cooperative non-covalent bonds. nih.gov
Computational crystal structure prediction methods can be used to explore possible packing arrangements and identify the most stable polymorphs. These calculations would likely reveal a complex network of interactions. For instance, chains or sheets of molecules could be formed through a combination of hydrogen bonding and halogen bonding. nih.govresearchgate.net These sheets might then stack upon one another, stabilized by π-π interactions between the benzonitrile rings. nih.gov The directionality of halogen and hydrogen bonds provides a powerful tool for crystal engineering, allowing for the design of specific supramolecular architectures. nih.gov The self-assembly process, both in the solid state and potentially in solution, is thus dictated by this hierarchy of intermolecular forces, leading to a well-defined three-dimensional structure.
Synthesis and Research on Derivatives and Analogues
Systematic Modification of the Chloromethyl Group
The benzylic chloride in 2-(Chloromethyl)-3-fluorobenzonitrile is a highly reactive functional group, making it a prime target for synthetic transformations. This reactivity allows for the introduction of a wide range of functionalities, thereby creating a library of derivatives.
The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. smolecule.com This allows for the chlorine atom to be replaced by a variety of nucleophiles, leading to derivatives with diverse functionalized methyl groups. Common transformations include the reaction with:
Alcohols: To form ether derivatives.
Thiols: To produce thioethers.
Amines: To yield aminomethyl derivatives.
For instance, the reaction of a chloromethyl benzonitrile (B105546) with an amine can replace the chlorine with an amino group (-CH₂NH₂), fundamentally changing the molecule's chemical character from electrophilic to nucleophilic at that position. This conversion is a key step in the synthesis of more complex molecules where an amino group is required for subsequent reactions, such as amide bond formation.
The benzylic halogen can be varied to modulate reactivity. While the primary compound is the chloromethyl derivative, its bromomethyl and iodomethyl analogues are also of significant synthetic interest.
2-(Bromomethyl)-3-fluorobenzonitrile has been synthesized and is used as a chemical intermediate. sigmaaldrich.comsynquestlabs.com The synthesis of such bromomethyl compounds can be achieved through the radical bromination of the corresponding methyl-substituted benzonitrile (in this case, 3-fluoro-2-methylbenzonitrile) using reagents like N-bromosuccinimide (NBS) with a radical initiator. The C-Br bond is generally more reactive than the C-Cl bond, making bromomethyl derivatives more susceptible to nucleophilic attack, which can be advantageous in certain synthetic contexts.
2-(Iodomethyl)-3-fluorobenzonitrile can be prepared from the chloromethyl or bromomethyl analogues. A standard method for this conversion is the Finkelstein reaction, which involves treating the chloromethyl or bromomethyl compound with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. The equilibrium of this reaction is driven by the precipitation of the less soluble sodium chloride or sodium bromide, yielding the more reactive iodomethyl derivative.
The following table summarizes the properties of these benzylic halogen derivatives.
| Property | This compound | 2-(Bromomethyl)-3-fluorobenzonitrile |
| Molecular Formula | C₈H₅ClFN | C₈H₅BrFN |
| Molecular Weight | 169.58 g/mol | 214.04 g/mol synquestlabs.com |
| CAS Number | Not explicitly found for 2-chloro isomer | 635723-84-1 sigmaaldrich.comsynquestlabs.com |
| Reactivity | Good leaving group (Cl⁻) | Better leaving group (Br⁻), more reactive |
Exploration of Fluorine Substituent Position Isomers
The position of the fluorine atom on the benzene (B151609) ring significantly influences the molecule's chemical and physical properties. Researchers have synthesized and studied various isomers, such as 4-(Chloromethyl)-3-fluorobenzonitrile and 5-(Chloromethyl)-2-fluorobenzonitrile, to understand these effects. chemsrc.com
The synthetic pathways to different isomers of chloromethyl fluorobenzonitrile often require distinct starting materials and strategies, dictated by the directing effects of the substituents on the aromatic ring.
4-(Chloromethyl)-3-fluorobenzonitrile: This isomer can be synthesized via several routes. One method involves the direct chloromethylation of 3-fluorobenzonitrile (B1294923) using reagents like chloromethyl methyl ether and a Lewis acid catalyst. smolecule.com An alternative pathway starts with 3-fluoro-4-methylbenzonitrile, which undergoes radical bromination with N-bromosuccinimide (NBS) to form 4-(bromomethyl)-3-fluorobenzonitrile, followed by a substitution reaction to yield the final chloromethyl product.
5-(Chloromethyl)-2-fluorobenzonitrile: The synthesis of this isomer can be approached from o-fluorobenzoyl chloride. google.com This starting material is first converted to o-fluorobenzonitrile. Subsequent bromination, for example with dibromohydantoin in sulfuric acid, yields 5-bromo-2-fluorobenzonitrile. google.com This bromo-substituted ring can then be elaborated into the desired chloromethyl derivative through a series of steps. Another potential precursor is 2-fluoro-5-formylbenzonitrile, which could be reduced to the alcohol and then converted to the chloride. chemicalbook.com
3-(Chloromethyl)-4-fluorobenzonitrile: This isomer is also available for research purposes. synquestlabs.com
Interactive Table: Synthetic Routes to Isomers
| Isomer | Starting Material(s) | Key Reagents/Steps | Citations |
| 4-(Chloromethyl)-3-fluorobenzonitrile | 3-Fluoro-4-methylbenzonitrile | 1. N-Bromosuccinimide (NBS), AIBN2. Chloride source for substitution | |
| 3-Fluorobenzonitrile | Chloromethyl methyl ether, Lewis acid | smolecule.com | |
| 5-(Chloromethyl)-2-fluorobenzonitrile | o-Fluorobenzoyl chloride | 1. Ammonia2. Dehydration3. Bromination (e.g., dibromohydantoin) | google.com |
The position of the fluorine atom has a profound impact on the electronic landscape of the benzonitrile ring, which in turn affects molecular properties and interactions. Fluorine is highly electronegative and its effect can be transmitted through both inductive (sigma-bond) and resonance (pi-system) effects.
Studies on related fluorinated aromatic compounds have shown that the position of fluorine substitution is crucial for controlling optoelectronic properties. rsc.org
Diversification of the Benzonitrile Core
Beyond simple substituent modification, research has explored more fundamental changes to the benzonitrile framework, leading to novel structures with unique properties. One significant area of development is the synthesis of axially chiral benzonitriles. nih.gov This involves creating molecules that are chiral due to restricted rotation around a single bond, rather than a stereocenter. Such atropisomeric benzonitriles are synthesized using chiral catalysts to control the spatial arrangement of substituents during the reaction. nih.gov
Another method of diversification involves altering the halogen substitution pattern on the aromatic ring itself. Halogen exchange reactions, such as replacing a chlorine atom on the ring with fluorine using alkali metal fluorides, are a common strategy. google.com This process allows for the preparation of various chlorofluorobenzonitriles and fluorobenzonitriles from readily available chlorinated precursors. google.com These methods provide access to a broader range of structural motifs, expanding the chemical space available for developing new functional molecules. nih.govgoogle.com
Introduction of Additional Substituents to the Aromatic Ring
The introduction of further substituents onto the phenyl ring of this compound allows for the fine-tuning of its physicochemical and biological properties. The existing substituents—the fluorine, the chloromethyl group, and the nitrile group—exert directing effects on subsequent electrophilic aromatic substitution reactions. Standard aromatic modification reactions can be employed to introduce a variety of functional groups at different positions on the benzene ring, leading to a diverse library of analogues for further investigation.
Formation of Fused Heterocyclic Systems Incorporating the Chloromethyl-Fluorobenzonitrile Motif (e.g., oxadiazoles, benzothiophenes)
The reactive sites on this compound make it a suitable precursor for building fused heterocyclic systems. Such structures are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.
Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is a common five-membered heterocycle in drug discovery, often used as a bioisosteric replacement for ester and amide groups. ijpsm.com The synthesis of 1,2,4-oxadiazoles frequently involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative or a related compound. mdpi.combeilstein-journals.org The nitrile group of this compound can participate directly in these reactions. For instance, treatment of the benzonitrile with hydroxylamine (B1172632) yields the corresponding amidoxime, which can then be acylated and cyclized to form a 3-substituted-1,2,4-oxadiazole ring fused or linked to the original scaffold.
Alternatively, the chloromethyl group provides a reactive handle for constructing the oxadiazole ring. For example, it can be converted into other functional groups that then participate in cyclization reactions. The synthesis of 3-aryl-5-chloromethyl-1,2,4-oxadiazole derivatives has been reported, highlighting the utility of the chloromethyl group as a key building block for this heterocyclic system. researchgate.net
Benzothiophenes: Benzothiophene (B83047) is an aromatic heterocyclic compound composed of a fused benzene and thiophene (B33073) ring. wikipedia.orgchemicalbook.com This core is found in various pharmaceuticals, including the selective estrogen receptor modulator raloxifene (B1678788) and the 5-lipoxygenase inhibitor zileuton. malayajournal.org The synthesis of substituted benzothiophenes can be achieved through various routes, often involving the intramolecular cyclization of aryl sulfides or related precursors. chemicalbook.comnih.gov
Starting from this compound, a plausible route to a fused benzothiophene system involves leveraging the reactive chloromethyl group. Reaction with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, can introduce the necessary sulfur atom. organic-chemistry.org Subsequent intramolecular cyclization, potentially promoted by a catalyst, would lead to the formation of the thiophene ring fused to the original fluorobenzonitrile ring system. Domino reactions involving multiple bond-forming steps in a single pot are an efficient strategy for constructing such complex functionalized benzothiophenes. malayajournal.org
Development of Biological Probes and Chemical Tools
To investigate the mechanisms of action and biological targets of pharmacologically active compounds, researchers often develop specialized chemical tools. These include labeled analogues that allow for tracking and visualization within biological systems.
Synthesis of Labeled Analogues for Mechanistic Biological Studies (e.g., fluorescent probes, radiolabeled compounds for imaging research)
Fluorescent Probes: Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. By attaching a fluorescent dye to a molecule of interest, its distribution and localization within cells can be visualized using fluorescence microscopy. The synthesis of such probes often involves coupling a reactive derivative of the parent molecule with a fluorophore. nih.govrsc.org
The chloromethyl group of this compound is an ideal electrophilic handle for this purpose. It can readily react with nucleophilic sites, such as amine or hydroxyl groups, on common fluorescent dyes like coumarins or rhodamines. uchile.cl This reaction would form a stable covalent bond, tethering the fluorescent tag to the chloromethyl-fluorobenzonitrile scaffold, thereby creating a fluorescent probe for use in cellular imaging studies. nih.gov
Radiolabeled Compounds for Imaging Research: Radiolabeling involves incorporating a radioactive isotope into a molecule. These radiotracers are essential for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov PET scans can map the in vivo distribution and concentration of a drug, providing critical information for drug development. radiologytoday.nettechbriefs.com
Given that this compound contains a fluorine atom, a direct radiolabeling strategy would involve synthesizing the compound using the positron-emitting isotope Fluorine-18 (¹⁸F) in place of the stable Fluorine-19. techbriefs.com The resulting ¹⁸F-labeled analogue could then be used as a PET tracer to study its biodistribution, target engagement, and pharmacokinetics in preclinical animal models. nih.govradiologytoday.net The development of such radiopharmaceuticals requires specialized radiochemistry techniques to handle the short half-life of isotopes like ¹⁸F and to ensure the final product is suitable for in vivo use. cornell.eduvub.be
Future Research Directions and Emerging Areas
Green Chemistry Approaches for Sustainable Synthesis of 2-(Chloromethyl)-3-fluorobenzonitrile
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For this compound, future research will likely focus on developing synthetic pathways that are both environmentally benign and economically viable.
Classical methods for producing benzonitriles and their derivatives often involve multi-step processes with hazardous reagents and solvents. rsc.orgrsc.org A significant future direction lies in the adoption of one-pot syntheses and the use of recyclable catalysts. For instance, ionic liquids are emerging as promising recyclable agents that can act as a co-solvent, catalyst, and phase separator, thereby simplifying the reaction process and eliminating the need for metal salt catalysts. rsc.orgrsc.orgresearchgate.net Research into novel ionic liquids tailored for the synthesis of fluorinated benzonitriles could lead to highly efficient and waste-free production routes. researchgate.net
Another key area is the development of catalytic systems that improve atom economy. Direct fluorination techniques using elemental fluorine are known to have a high atom economy. psu.edu Optimizing selective direct fluorination (SDF) processes for precursors of this compound could offer a greener alternative to traditional halogen exchange (Halex) methods, resulting in higher yields and purity with a significantly lower Process Mass Intensity (PMI). psu.edu The application of biocatalysis, using enzymes to perform specific transformations under mild conditions, also represents a frontier with substantial potential for the sustainable synthesis of this and other complex aromatic compounds.
Table 1: Comparison of Green Metrics for Benzonitrile (B105546) Synthesis Methods This table presents a hypothetical comparison based on established green chemistry principles and data from analogous syntheses.
| Synthesis Method | Key Advantages | Potential for this compound | Associated Green Metrics |
|---|---|---|---|
| Traditional Multi-Step Synthesis | Established and well-understood pathways. | Currently used but often involves hazardous reagents and generates significant waste. | High E-Factor, Low Atom Economy. |
| Ionic Liquid-Catalyzed Synthesis | Recyclable catalyst/solvent, reduced waste, simplified separation. rsc.orgresearchgate.net | High potential for a cleaner, one-pot process from a suitable benzaldehyde (B42025) precursor. rsc.org | Low E-Factor, High Atom Economy, Recyclability. |
| Selective Direct Fluorination (SDF) | High atom economy, excellent yield, high purity without extensive purification. psu.edu | Applicable to the fluorination step, potentially reducing steps and improving efficiency. | Very High Atom Economy (approaching 90%), Low PMI. psu.edu |
| Flow Chemistry Synthesis | Enhanced safety, superior process control, easy scalability. acs.orgqub.ac.uk | Ideal for industrial production, minimizing risks associated with exothermic reactions. | Improved Reaction Mass Efficiency (RME), High Yield. |
Flow Chemistry and Continuous Processing Methodologies for Industrial Scale Production
For the industrial-scale synthesis of specialty chemicals like this compound, flow chemistry and continuous processing offer significant advantages over traditional batch methods. mdpi.comwiley.com These technologies enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety, particularly for exothermic or hazardous reactions. mdpi.com
The synthesis of nitriles has been successfully demonstrated in continuous-flow systems. For example, protocols have been developed for the catalyst-free conversion of carboxylic acids to nitriles at high temperatures and pressures in supercritical acetonitrile (B52724). acs.orgsemanticscholar.org Applying this concept to a suitable precursor could provide a direct and efficient route to the benzonitrile core of the target molecule. Furthermore, the chloromethylation step, which can be hazardous in batch processing, could be managed more safely in a microreactor, which offers rapid heat transfer and minimizes the volume of reactive intermediates at any given time. mdpi.com
Future research will focus on designing integrated, multi-step continuous flow systems for the complete synthesis of this compound. This approach not only enhances safety and efficiency but also facilitates automation and high-throughput screening of reaction conditions, accelerating process optimization. mdpi.com The development of packed-bed reactors with immobilized catalysts is another promising avenue, allowing for easy separation of the product and continuous reuse of the catalyst, further aligning with the goals of green and sustainable industrial production. qub.ac.uk
Applications in Supramolecular Chemistry and Crystal Engineering
The unique combination of a nitrile group, a fluorine atom, and a reactive chloromethyl group makes this compound an intriguing building block for supramolecular chemistry and crystal engineering. These fields focus on designing and synthesizing complex, functional structures held together by non-covalent interactions.
The fluorine and nitrile substituents are particularly important for directing intermolecular assembly. Fluorinated aromatic rings are known to participate in π-stacking interactions that differ from their non-fluorinated counterparts. psu.eduacs.org The nitrile group is a powerful hydrogen bond acceptor and can also engage in halogen bonding. nih.govnih.gov Research in this area could explore how this compound forms co-crystals with other molecules. The interplay between C-F···H, C-H···N, and π-π stacking interactions could be harnessed to create novel crystalline materials with specific topologies and properties, such as polarity or nonlinear optical activity. psu.eduresearchgate.net
Recent studies have shown that supramolecular macrocycles can be designed to precisely recognize benzonitrile derivatives, forming stable "key-lock" complexes through non-covalent interactions. nih.gov Future work could investigate the inclusion of this compound within such host molecules. The chloromethyl group provides a reactive handle for post-assembly modification, allowing for the creation of more complex, functional supramolecular systems or for the covalent capture of guest molecules within a host cavity. This opens up possibilities for applications in sensing, molecular recognition, and the development of advanced materials. nih.govnih.gov
Development of Novel Catalytic Systems for Highly Selective Transformations of the Compound
The functional groups of this compound—chloromethyl, fluoro, and nitrile—offer multiple sites for chemical transformation. A significant area of future research is the development of novel catalytic systems that can selectively target one functional group while leaving the others intact.
Visible-light photoredox catalysis has emerged as a powerful tool for activating C-H and C-F bonds under mild conditions. mdpi.comresearchgate.net Future research could devise photoredox systems to selectively functionalize the benzylic C-H bonds of the chloromethyl group or even to achieve controlled C-F bond activation, opening pathways to novel derivatives that are difficult to access through traditional methods. acs.orgacs.org For example, organophotoredox catalysts could be employed for the carboxylation or alkylation of the molecule at specific sites. acs.org
Furthermore, advancements in transition-metal catalysis and organocatalysis offer routes to selectively transform the nitrile or chloromethyl groups. nih.gov For instance, catalysts could be developed for the selective hydrolysis or reduction of the nitrile group to an amide or an amine, respectively, without affecting the reactive chloromethyl moiety. Conversely, highly selective catalysts for nucleophilic substitution at the chloromethyl position are desirable to introduce a wide range of other functional groups. The challenge lies in achieving high chemoselectivity, preventing unwanted side reactions, and using catalysts that are efficient, stable, and ideally, recyclable. The development of such catalytic systems would vastly expand the synthetic utility of this compound as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-(chloromethyl)-3-fluorobenzonitrile, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : Start with 3-fluoro-2-methylbenzonitrile and treat with chlorine gas under UV light or using N-chlorosuccinimide (NCS) in the presence of radical initiators (e.g., AIBN) to introduce the chloromethyl group. Monitor reaction progress via TLC or GC-MS .
- Halogen exchange : Substitute bromine in analogs like 2-(bromomethyl)-3-fluorobenzonitrile (CAS: 19184-65-7) using KCl in polar aprotic solvents (DMF or DMSO) at 60–80°C. Purity via column chromatography (silica gel, hexane/ethyl acetate) .
- Yield optimization : Use inert atmospheres (N₂/Ar) to suppress side reactions (e.g., oxidation). Adjust stoichiometry (1.2–1.5 eq Cl/Br source) and reaction time (6–12 hrs) based on real-time HPLC monitoring .
Q. Which analytical techniques are most effective for characterizing structural ambiguities in this compound?
- Methodology :
- NMR spectroscopy : Use -NMR to confirm fluorine position (δ ≈ -110 to -120 ppm for meta-F) and -NMR to distinguish chloromethyl carbons (δ ≈ 40–45 ppm). Compare with reference data for regioisomers (e.g., 3-fluoro-4-chloromethyl analogs) .
- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 169.5 (M⁺) and fragmentation patterns (e.g., loss of Cl·, m/z 134) .
- X-ray crystallography : Resolve steric effects or crystal packing anomalies, particularly if unexpected byproducts form during synthesis .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated degradation studies : Incubate samples in buffers (pH 1–12) at 40°C/75% RH for 4 weeks. Monitor hydrolysis (HPLC) of the chloromethyl group to hydroxymethyl or formyl derivatives .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for nitriles) and identify volatile byproducts via GC-MS .
Advanced Research Questions
Q. How can data contradictions in regioselectivity during substitution reactions involving this compound be resolved?
- Methodology :
- Competitive kinetic studies : Compare reaction rates of chloromethyl vs. fluorobenzonitrile groups with nucleophiles (e.g., amines, thiols) in DMF. Use -NMR to track fluorine environment changes .
- Computational modeling (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. Validate with experimental outcomes (e.g., preferential attack at chloromethyl over fluorophenyl positions) .
Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions using this compound?
- Methodology :
- Isotopic labeling : Use -labeled chloromethyl groups to track migration or elimination pathways during Suzuki-Miyaura couplings. Analyze coupling efficiency with aryl boronic acids via LC-MS .
- In-situ IR spectroscopy : Detect intermediates (e.g., Pd-π-allyl complexes) during Heck reactions. Correlate with byproduct formation (e.g., dehalogenated derivatives) .
Q. How can in silico modeling guide the design of this compound analogs with enhanced bioactivity?
- Methodology :
- Molecular docking : Screen analogs against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .
- ADMET prediction : Use QikProp to optimize logP (1–3), polar surface area (<90 Ų), and CYP450 inhibition profiles. Validate with in vitro hepatocyte assays .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
